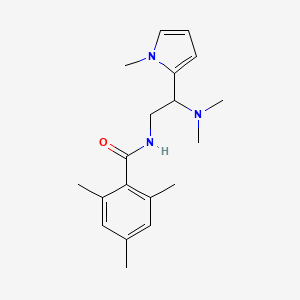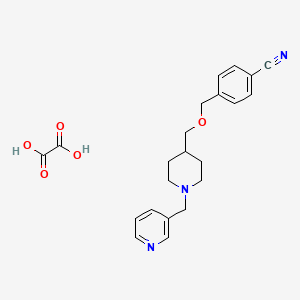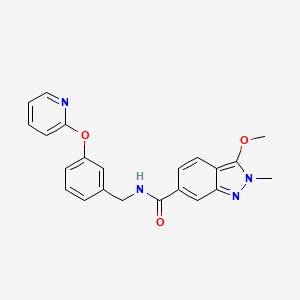
(3-Methoxy-1,2-thiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-1,2-thiazol-4-yl)methanol is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mécanisme D'action
Target of Action
Thiazole derivatives, which (3-methoxy-1,2-thiazol-4-yl)methanol is a part of, have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . This physical property may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Thiazole derivatives have been reported to have various biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is reported to be 4°C , suggesting that temperature could affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.
Cellular Effects
Thiazole derivatives have been shown to have a diverse range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1,2-thiazol-4-yl)methanol typically involves the reaction of appropriate thiazole derivatives with methanol under controlled conditions. One common method involves the use of thiazole-4-carbaldehyde as a starting material, which undergoes a nucleophilic addition reaction with methanol in the presence of a catalyst . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-1,2-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3-Methoxy-1,2-thiazol-4-yl)carboxylic acid, while reduction can produce (3-Methoxy-1,2-thiazol-4-yl)methane .
Applications De Recherche Scientifique
(3-Methoxy-1,2-thiazol-4-yl)methanol has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methoxy-1,2-thiazol-4-yl)carboxylic acid:
(3-Methoxy-1,2-thiazol-4-yl)methane:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a methoxy group and a hydroxyl group on the thiazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
(3-methoxy-1,2-thiazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5-4(2-7)3-9-6-5/h3,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHDEPKRYUEXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine](/img/structure/B2705784.png)

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)
![1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine](/img/structure/B2705788.png)

![{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2705792.png)

![7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B2705794.png)



![2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid](/img/structure/B2705804.png)
